6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
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Overview
Description
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a complex organic molecule. It encompasses various functional groups, making it a versatile entity for diverse chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Begin with 2-ethylbutanoic acid, which undergoes an amide formation reaction with thiosemicarbazide to form 5-(2-ethylbutanamido)-1,3,4-thiadiazole.
Step 2: : This intermediate is then treated with formaldehyde to introduce a thioether linkage, leading to the compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl.
Step 3: : Finally, a coupling reaction with 5-bromo-2-chlorobenzoic acid results in the target compound.
These steps are typically carried out under controlled temperature and pH conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production may involve advanced methodologies such as:
Continuous flow synthesis: : Enhances the efficiency and safety of the reactions.
Automated batch reactors: : Allow precise control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reductive conditions can target the pyranone ring, potentially reducing it to a dihydropyranone.
Substitution: : Nucleophilic substitutions can occur, especially at the benzoate moiety due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Alkyl halides, acyl chlorides, or strong bases like sodium hydride.
Major Products
The products formed depend on the specific reaction:
Oxidation of the thiadiazole may yield sulfoxides.
Reduction of the pyranone may lead to dihydropyranone.
Substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
This compound's diverse functional groups make it useful in creating complex molecular architectures through further synthetic modifications.
Biology
Medicine
Its structure suggests potential as a pharmacophore for developing new therapeutic agents, particularly in targeting enzymatic pathways.
Industry
Useful in the design of specialty chemicals and advanced materials, leveraging its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets:
Enzymes: : It may inhibit enzyme activity by binding to active sites, often due to the thiadiazole and benzoate moieties.
Pathways: : In biochemical pathways, it can modulate signal transduction processes or metabolic cascades, impacting cell function and viability.
Comparison with Similar Compounds
Unique Aspects
What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate apart is its multi-functional nature, providing numerous reactive sites for diverse chemical reactions.
Similar Compounds
1,3,4-Thiadiazole derivatives: : Share the core thiadiazole ring but differ in functional groups.
Pyran-3-yl compounds: : Variants of the pyranone structure with different substituents.
Benzoates: : Compounds containing the benzoate group with various modifications.
By comparing with these, we see the compound's versatility and potential for broad-spectrum applications.
Voilà! All rounded up for you
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-13-8-16(27)17(9-30-13)31-19(29)14-7-12(22)5-6-15(14)23/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBNTOLUDITHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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